Fmoc-D-tert-leucine can be synthesized from D-tert-leucine through a process that involves the introduction of the Fmoc protecting group. The compound is commercially available and can also be synthesized in laboratory settings using various chemical reagents.
Fmoc-D-tert-leucine falls under the classification of amino acid derivatives and protecting groups in organic chemistry. It is specifically categorized as a protected amino acid used in peptide synthesis.
The synthesis of Fmoc-D-tert-leucine typically involves the reaction of D-tert-leucine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. This reaction is conducted in an organic solvent, commonly dichloromethane or dimethylformamide.
Fmoc-D-tert-leucine consists of a tert-butyl side chain attached to the α-carbon of the leucine backbone, with the Fmoc group attached to the amino group. The molecular formula is C₁₈H₃₃N₃O₄, and its molecular weight is approximately 343.48 g/mol.
Fmoc-D-tert-leucine primarily participates in reactions related to peptide synthesis:
The mechanism involves the protection of the amino group by the Fmoc group during peptide synthesis. Upon removal of this protecting group, the amino group becomes reactive, facilitating peptide bond formation.
Fmoc-D-tert-leucine is extensively used in:
The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group to D-tert-leucine’s α-amino group requires precise anhydrous conditions to prevent racemization and byproduct formation. Patent WO1997041093 details a silylation-mediated approach where D-tert-leucine is pretreated with silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to protect carboxylic acid functionality prior to Fmoc activation [4]. This step eliminates unwanted oligomerization or Lossen rearrangements that generate impurities like Fmoc-β-Ala-OH. Activated Fmoc reagents—particularly Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)—yield higher optical purity (>99.9% enantiomeric excess) compared to Fmoc-Cl, which risks chloride-induced racemization. The reaction proceeds at 0–25°C in aprotic solvents (e.g., DMF), with the silyl group removed in situ during workup [4] [5].
Table 1: Fmoc Protection Strategies for D-tert-Leucine
Silylating Agent | Activated Fmoc Reagent | Reaction Yield | Key Advantage |
---|---|---|---|
MSTFA | Fmoc-OSu | 90–95% | Minimal racemization |
BSA (N,O-bis(trimethylsilyl)acetamide) | Fmoc-OPfp | 85–90% | Enhanced solubility |
None | Fmoc-Cl | 70–80% | Fast kinetics; higher impurity risk |
Fmoc-D-tert-leucine’s bulky tert-butyl side chain necessitates tailored SPPS protocols to avoid incomplete coupling in sterically constrained sequences. As highlighted in Advances in Fmoc SPPS, its incorporation requires extended coupling times (60–120 min) and multiple couplings (2–4 repeats) with heating (40–50°C) to achieve >99% stepwise efficiency [5]. The residue is particularly valuable in aggregation-prone sequences, where its steric bulk disrupts β-sheet formation, mitigating chain aggregation. Pseudoproline dipeptides or backbone protection strategies are often combined with Fmoc-D-tert-leucine to synthesize long (>50 residues) peptides, such as therapeutic glucagon-like peptide-1 (GLP-1) analogs [5].
Conventional carbodiimide reagents (e.g., DIC) perform poorly with Fmoc-D-tert-leucine due to slow activation kinetics. Phosphonium/uronium-based reagents—such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyOxim (ethyl cyano(hydroxyimino)acetate)—generate highly reactive oxyimidazole intermediates, reducing coupling times to <30 min [5] [8]. Critical to success is the inclusion of sterically unhindered additives like Oxyma (ethyl cyano(hydroxyimino)acetate), which suppresses racemization without forming insoluble guanidine byproducts. Molar ratios of 3:1 reagent/Oxyma to amino acid are optimal for near-quantitative coupling efficiency [8].
Table 2: Coupling Reagent Performance with Fmoc-D-tert-Leucine
Coupling Reagent | Additive | Coupling Efficiency | Racemization Risk |
---|---|---|---|
HATU | Oxyma | >99% | Low (<0.5%) |
HBTU | DIEA | 90–95% | Moderate (1–2%) |
DIC | HOAt | 80–85% | High (3–5%) |
Fmoc deprotection employs piperidine (20–40% v/v) in DMF, but prolonged exposure to base risks racemization at the D-tert-leucine α-stereocenter. Studies confirm that sterically shielded quaternary carbons in D-tert-leucine inherently resist epimerization better than linear residues (e.g., D-leucine). However, sequences containing base-sensitive residues (e.g., aspartic acid) adjacent to D-tert-leucine require modified deprotection protocols: piperazine (0.1 M) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) solutions applied for ≤2 min limit aspartimide formation while preserving chiral integrity [5] [6]. Additives such as 1-hydroxybenzotriazole (HOBt) further suppress racemization by scavenging dibenzofulvene byproducts [8].
Industrial-scale production faces purification hurdles due to Fmoc-D-tert-leucine’s hydrophobicity and low crystallinity. Crude synthetic batches contain acetic acid (≤0.02% permissible) from Fmoc cleavage, which causes peptide chain termination during SPPS if not removed [5]. Purification via chiral reversed-phase chromatography resolves D/L enantiomer impurities but increases costs. Meeting International Council for Harmonisation (ICH) Q11 standards requires GC-MS enantiomeric purity verification (>99.9%) and strict control of residual solvents (<500 ppm DMF). Multiton production demands continuous-flow synthesis to optimize silylation/Fmoc protection, reducing reaction times from hours to minutes [5] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7